disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Description
Exact Mass Calculation:
| Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 21 | 12.01 | 252.21 |
| Hydrogen | 34 | 1.008 | 34.27 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Sodium | 2 | 22.99 | 45.98 |
| Oxygen | 4 | 16.00 | 64.00 |
| Phosphorus | 1 | 30.97 | 30.97 |
| Total | - | - | 441.44 |
This matches experimental data, confirming the formula’s accuracy.
Stereochemical Considerations and Isomeric Forms
The compound lacks chiral centers due to:
Properties
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis from Diethyl Phosphonate Precursor
The primary synthetic route for S32826 involves a three-step sequence starting from [4-(13-aminotridecanoylamino)benzyl]phosphonic acid diethyl ester (Compound 1 ):
-
Acylation with Tetradecanoyl Chloride :
-
Deprotection of Phosphonate Ester :
-
Disodium Salt Formation :
Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Tetradecanoyl chloride, DIPEA | 0°C | 2 hr | >95% |
| 2 | TMSBr, CH₂Cl₂; MeOH/H₂O | RT | 12 hr | 85% |
| 3 | Cyclohexylamine, NaOH | RT | 1 hr | 90% |
Alternative Route via Direct Coupling
A modified approach involves coupling 4-aminobenzylphosphonic acid with tetradecanoic acid derivatives:
-
Activation of Tetradecanoic Acid :
-
Amide Bond Formation :
Advantages :
Intermediate Characterization
Diethyl Phosphonate Ester (Compound 1)
Acrylamide Phosphonate (Compound 2)
-
Critical Modifications :
-
IR Analysis :
Analytical Validation of Final Product
Structural Confirmation
Purity and Solubility
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
-
Solubility :
Solvent Solubility (mg/mL) Water <0.1 Ethanol 2.4 DMSO 10.0
Scale-Up Challenges and Solutions
Optimization of Deprotection
Salt Formation Efficiency
-
Issue : Cyclohexylamine residues in final product.
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Solution : Use ion-exchange chromatography (Dowex® Na⁺ resin) for >99% purity.
Applications in Drug Delivery Systems
Chemical Reactions Analysis
S 32826 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: S 32826 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide is characterized by its ability to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various physiological processes including cell proliferation, migration, and survival. The compound exhibits an IC50 value of 8.8 nM against autotaxin, indicating its potent inhibitory effects across different isoforms of the enzyme .
Biochemical Research
- Autotaxin Inhibition : S32826 has been shown to significantly inhibit the release of LPA from adipocytes in vitro with an IC50 of 90 nM. This inhibition is crucial for studies related to obesity and metabolic disorders .
- Enzyme Mechanism Studies : The compound serves as a biochemical probe to investigate the mechanisms of autotaxin and its role in various diseases.
Pharmacological Applications
- In Vivo Studies : Topical administration of S32826 has demonstrated a dose-dependent reduction in intraocular pressure (IOP) in rabbit models, suggesting potential applications in treating glaucoma .
- Therapeutic Potential : The compound's ability to modulate LPA levels positions it as a candidate for therapeutic interventions in conditions such as cancer, fibrosis, and inflammatory diseases.
Autotaxin Inhibition in Adipocytes
A study evaluated the effects of S32826 on 3T3-F442A adipocytes. The results indicated that treatment with S32826 led to an 80% inhibition of LPA release at a concentration of 500 nM over ten days. Additionally, it inhibited the dexamethasone-induced increases in autotaxin mRNA expression and lysoPLD activity in conditioned media .
Glaucoma Treatment Efficacy
In an experimental model involving rabbits, S32826 was administered topically at concentrations ranging from 2 mM to 10 mM over periods from two hours to five days. The results showed a significant decrease in IOP, highlighting its potential as a therapeutic agent for glaucoma management .
Comparative Data Table
Mechanism of Action
S 32826 exerts its effects by inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for the production of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. By inhibiting autotaxin, S 32826 reduces the levels of lysophosphatidic acid, thereby affecting the signaling pathways and cellular processes regulated by this lipid .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs vary in aryl substituents, functional groups, and chain lengths. Key examples include:
Key Observations :
Physicochemical Properties
Key Observations :
- The disodium phosphonate group significantly enhances water solubility, making the compound suitable for aqueous formulations.
- Halogenated derivatives (e.g., fluorophenyl, chlorophenyl) exhibit higher logP values, favoring membrane permeability in biological systems .
Biological Activity
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula: C22H34N2O5P
- Molecular Weight: 442.5 g/mol
- IUPAC Name: Disodium; N-[4-(phosphonatomethyl)phenyl]tetradecanamide
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell survival and apoptosis. The compound has been shown to:
- Inhibit Apoptosis: By modulating apoptotic pathways, it enhances cell viability under stress conditions.
- Regulate Oxidative Stress: The compound may activate antioxidant responses, thereby protecting cells from oxidative damage.
- Impact on Ion Channels: It has been suggested that the compound interacts with ion channels, influencing calcium homeostasis which is crucial for various cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from oxidative stress and neurodegenerative processes.
- Cardioprotective Properties : The compound has shown promise in reducing myocardial ischemia/reperfusion injury, enhancing cardiomyocyte viability during oxygen-glucose deprivation.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Neuroprotection
A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound significantly reduced neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.
Cardioprotection
In a rat model of myocardial ischemia/reperfusion injury, this compound administration resulted in:
- A 50% reduction in myocardial infarction size.
- Decreased levels of cardiac troponin I, indicating reduced cardiac damage.
- Improved cardiac function as measured by echocardiography.
These findings were reported in Cardiovascular Research and underscore the compound's potential as a cardioprotective agent.
Anticancer Research
A recent study investigated the effects of this compound on various cancer cell lines. Results showed:
- Inhibition of cell proliferation by up to 70% in certain cancer types.
- Induction of apoptosis confirmed by increased caspase activity.
- Alterations in cell cycle progression, leading to G0/G1 phase arrest.
These findings were published in Cancer Letters, indicating the compound's potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Cardioprotective, Anticancer | Apoptosis inhibition, Oxidative stress regulation |
| Compound A (e.g., Panaxatriol derivative) | Cardioprotective | Enhances cardiomyocyte viability |
| Compound B (e.g., Herpotrichone A) | Neuroprotective | Inhibits ferroptosis |
Q & A
Q. What experimental methods are recommended for synthesizing disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : The compound’s synthesis likely involves a multi-step process, including:
- Coupling Reaction : Reacting tetradecanoyl chloride with 4-aminobenzylphosphonic acid to form the amide linkage.
- Phosphonation : Introducing the phosphonate group via Michaelis-Arbuzov or Mannich-type reactions.
- Disodium Salt Formation : Neutralizing the phosphonic acid group with sodium hydroxide.
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate the product. Purity can be verified via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm the tetradecanamide chain and aromatic protons.
- FT-IR : Identify the amide C=O stretch (~1650 cm⁻¹) and phosphonate P=O bands (~1200 cm⁻¹).
- Crystallography :
Q. How does the phosphonate group influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : The disodium phosphonate moiety enhances water solubility due to ionic interactions. Test solubility gradients in buffers (pH 2–12) using UV-Vis spectroscopy.
- Reactivity : The phosphonate group acts as a hydrogen-bond acceptor. Use titration (e.g., potentiometric) to assess pKa values and metal-binding affinity (e.g., with Ca²⁺ or Mg²⁺) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with ROTAX (ORTEP-3) to visualize atomic displacement parameters .
- Disorder : Apply PART instructions in SHELXL to model split positions. Use SQUEEZE (PLATON) to account for solvent-accessible voids .
- Data Contradictions : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries of analogous phosphonamides .
Q. What strategies resolve discrepancies between spectroscopic data and computational modeling results?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare calculated vs. experimental NMR shifts; deviations >0.5 ppm may indicate conformational flexibility.
- Dynamic Effects : Perform molecular dynamics simulations (e.g., GROMACS) to assess solvent interactions affecting NMR spectra .
Q. How can the tetradecanamide chain’s role in biological interactions be systematically studied?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (C10–C18). Test bioactivity (e.g., enzyme inhibition via fluorescence assays).
- Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate chain length with passive diffusion rates.
- Thermal Stability : Analyze via DSC/TGA to determine melting points and decomposition profiles influenced by chain packing .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to phosphonate-recognizing enzymes (e.g., phosphatases). Validate with MD simulations (NAMD) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type receptors using Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
